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molecular formula C15H10BrNO2 B8296606 6-Bromo-4-hydroxy-3-phenylquinolin-2(1H)-one

6-Bromo-4-hydroxy-3-phenylquinolin-2(1H)-one

Cat. No. B8296606
M. Wt: 316.15 g/mol
InChI Key: OMLREEQSQIWCSI-UHFFFAOYSA-N
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Patent
US09309222B2

Procedure details

In a 100-mL round-bottom flask was placed a mixture of 6-bromo-2-chloro-3-phenylquinoline (550 mg, 1.73 mmol, Intermediate 4, step b) and NaOCH3 (931 mg, 17.2 mmol) in methanol (50 mL). The resulting mixture was refluxed for 5 hours and concentrated under vacuum. The residue was purified by chromatography (silica gel column, 1:5 EtOAc/petroleum ether) to provide the title compound as a white solid.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
NaOCH3
Quantity
931 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[C:6]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[C:5]2O.O([CH3:22])[Na]>CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([O:12][CH3:22])[C:6]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[CH:5]2

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
BrC=1C=C2C(=C(C(NC2=CC1)=O)C1=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=C(C(NC2=CC1)=O)C1=CC=CC=C1)O
Name
NaOCH3
Quantity
931 mg
Type
reactant
Smiles
O([Na])C
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100-mL round-bottom flask was placed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica gel column, 1:5 EtOAc/petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=C(C(=NC2=CC1)OC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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